(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide
CAS No.: 1798407-84-7
Cat. No.: VC5146589
Molecular Formula: C15H18BrN3O2S
Molecular Weight: 384.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798407-84-7 |
|---|---|
| Molecular Formula | C15H18BrN3O2S |
| Molecular Weight | 384.29 |
| IUPAC Name | (E)-2-(4-bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide |
| Standard InChI | InChI=1S/C15H18BrN3O2S/c1-11-15(10-19(3)17-11)12(2)18-22(20,21)9-8-13-4-6-14(16)7-5-13/h4-10,12,18H,1-3H3/b9-8+ |
| Standard InChI Key | QTJPIRVWVBZOPN-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C(C)NS(=O)(=O)C=CC2=CC=C(C=C2)Br)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features three distinct structural domains:
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4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position, contributing to electron-withdrawing effects and influencing molecular polarity .
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Ethenesulfonamide Linker: A sulfonamide group (-SO₂NH-) connected to a trans-configured (E) ethenyl bridge, which imposes rigidity and planar geometry on the molecule .
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1,3-Dimethylpyrazol-4-yl Ethyl Group: A pyrazole heterocycle with methyl substituents at positions 1 and 3, linked via an ethylamine spacer to the sulfonamide nitrogen. This moiety enhances solubility and modulates steric interactions .
Systematic Nomenclature
The IUPAC name, (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide, reflects:
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Stereodescriptor: (E) configuration at the ethenyl double bond.
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Substituent Hierarchy: Prioritization of the sulfonamide group over the pyrazole system.
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Locants: Numerical indices specifying substituent positions on the pyrazole (1,3-dimethyl) and benzene (4-bromo) rings .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of the title compound is documented, convergent strategies from analogous systems suggest a multi-step approach:
Pyrazole Core Construction
The 1,3-dimethylpyrazol-4-yl group is synthesized via Knorr pyrazole synthesis, involving cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate and dimethylhydrazine yield 3,5-dimethylpyrazole, which undergoes regioselective functionalization at position 4 .
Sulfonamide Formation
Reaction of ethenesulfonyl chloride with 4-bromostyrene under basic conditions generates the (E)-ethenesulfonate intermediate, which is subsequently coupled with 1-(1,3-dimethylpyrazol-4-yl)ethylamine via nucleophilic substitution .
Characterization Techniques
Physicochemical Properties
Thermodynamic Parameters
Crystallographic Insights
Analogous bromophenyl-pyrazole systems exhibit monoclinic crystal systems with P2₁/c space groups. Key interactions include:
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N–H···N Hydrogen Bonds: Between sulfonamide NH and pyrazole nitrogen (d = 2.89 Å, θ = 158°) .
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C–Br···π Interactions: Bromine atoms engage in halogen bonding with adjacent aromatic rings (d = 3.45 Å) .
Industrial and Research Applications
Pharmaceutical Development
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Anticancer Agents: Brominated aromatics and sulfonamides synergize in hypoxia-targeting therapies .
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Antimicrobials: Pyrazole-sulfonamide hybrids exhibit broad-spectrum activity against Gram-positive pathogens .
Material Science
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